4-(Dimethylamino)thiophenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-9(2)7-3-5-8(10)6-4-7/h3-6,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSBRHXGVPVYFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197795 | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4946-22-9 | |

| Record name | 4-(Dimethylamino)benzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4946-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004946229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenethiol, p-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)benzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Dimethylamino)thiophenol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to 4-(Dimethylamino)thiophenol. This information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development.

Chemical Properties and Structure

This compound, also known as 4-mercapto-N,N-dimethylaniline, is an organosulfur compound featuring a thiophenol moiety substituted with a dimethylamino group at the para position. This substitution significantly influences the compound's electronic properties and reactivity.

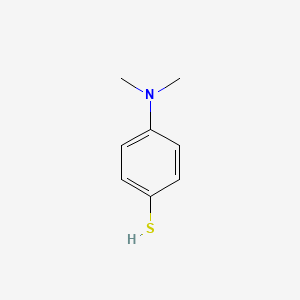

Chemical Structure

The structure of this compound consists of a benzene ring with a thiol (-SH) group and a dimethylamino (-N(CH₃)₂) group attached to the first and fourth carbon atoms, respectively.

dot

Caption: Chemical structure of this compound.

Quantitative Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NS | [1][2] |

| Molecular Weight | 153.24 g/mol | [1][2] |

| CAS Number | 4946-22-9 | [1][2] |

| Melting Point | 28.45 °C | [3] |

| Boiling Point | 260 °C (lit.) | [3] |

| Appearance | White or colorless to yellow to orange powder, lump, or clear liquid | [3] |

| Synonyms | 4-(Dimethylamino)benzenethiol, 4-Mercapto-N,N-dimethylaniline | [1][3] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below. These protocols are based on established chemical procedures and can be adapted by researchers as needed.

Synthesis of this compound

A common and effective method for the synthesis of thiophenols is the reduction of the corresponding benzenesulfonyl chloride. The following protocol is adapted from a general procedure for the synthesis of thiophenols.[4]

Reaction Scheme:

dot```dot digraph "Synthesis_Scheme" { bgcolor="#FFFFFF"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=10, color="#34A853"];

reactant [label="4-(Dimethylamino)benzenesulfonyl chloride"]; reagent [label="Zinc Dust (Zn)\nSulfuric Acid (H₂SO₄)"]; product [label="this compound"];

reactant -> product [label="Reduction"]; reagent -> product [style=invis]; }

Caption: Role of this compound in drug development.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes. [3]In case of contact, rinse the affected area thoroughly with water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-(Dimethylamino)thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 4-(Dimethylamino)thiophenol, a key intermediate in various chemical and pharmaceutical applications. This document details two principal synthetic pathways, offers specific experimental protocols, and summarizes relevant quantitative data.

Introduction

This compound, also known as 4-mercapto-N,N-dimethylaniline, is an aromatic thiol compound of significant interest in organic synthesis. Its utility spans from the development of novel pharmaceuticals to its use in materials science. The presence of both a nucleophilic thiol group and an electron-donating dimethylamino group makes it a versatile building block. This guide outlines two robust methods for its preparation: the direct methylation of 4-aminothiophenol via the Eschweiler-Clarke reaction and a multi-step synthesis commencing from 4-aminophenol.

Synthesis Methodologies

Two primary routes for the synthesis of this compound are presented below, each with distinct advantages and considerations.

Method 1: Eschweiler-Clarke Methylation of 4-Aminothiophenol

The Eschweiler-Clarke reaction is a well-established method for the methylation of primary and secondary amines using formic acid and formaldehyde.[1][2] This reductive amination process is highly efficient for producing tertiary amines and advantageously avoids the formation of quaternary ammonium salts.[1] The reaction proceeds through the formation of an iminium ion, which is subsequently reduced by formic acid.[3]

Logical Workflow for Eschweiler-Clarke Reaction:

Caption: Synthesis of this compound via Eschweiler-Clarke reaction.

Method 2: Multi-step Synthesis from 4-Aminophenol

This pathway involves the initial synthesis of 4-(dimethylamino)phenol, followed by a three-step conversion to the target thiophenol. This general method for converting phenols to thiophenols is well-documented in Organic Syntheses.[4]

Workflow for Multi-step Synthesis:

Caption: Multi-step synthesis of this compound from 4-aminophenol.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of the compounds involved.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | CAS Number |

| 4-Aminothiophenol | C₆H₇NS | 125.19 | 43-45 | 143-146 @ 17 mmHg | 1193-02-8 |

| 4-Aminophenol | C₆H₇NO | 109.13 | 186-189 | 284 | 123-30-8 |

| 4-(Dimethylamino)phenol | C₈H₁₁NO | 137.18 | 74-77 | 263 | 619-60-3 |

| This compound | C₈H₁₁NS | 153.24 | 28-32 | 260 | 4946-22-9 |

Table 2: Summary of Reaction Conditions and Yields

| Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) |

| Eschweiler-Clarke Methylation | Formic acid, Formaldehyde | - | 80-100 | 2-4 hours | >90 (general) |

| Synthesis of 4-(Dimethylamino)phenol | Formaldehyde, Sodium borohydride | Methanol | 0 to RT | 1 hour | 62.4[5] |

| Thiophenol Synthesis (from phenol) | N,N-Dimethylthiocarbamoyl chloride, KOH | THF, Ethylene glycol | 270-275 (pyrolysis), Reflux (hydrolysis) | 45 min (pyrolysis), 1 hr (hydrolysis) | 65-70 (overall)[4] |

Experimental Protocols

Protocol for Method 1: Eschweiler-Clarke Methylation of 4-Aminothiophenol

Materials:

-

4-Aminothiophenol

-

Formic acid (98-100%)

-

Formaldehyde (37% solution in water)

-

Sodium hydroxide solution (10 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

Procedure:

-

In a round-bottom flask, combine 4-aminothiophenol (1 equivalent), formic acid (3 equivalents), and formaldehyde solution (2.2 equivalents).

-

Heat the mixture to 80-100°C and reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully neutralize the mixture by the dropwise addition of 10 M sodium hydroxide solution until a pH of 9-10 is reached.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

Protocol for Method 2: Multi-step Synthesis from 4-Aminophenol

Part A: Synthesis of 4-(Dimethylamino)phenol [5]

Materials:

-

4-Aminophenol hydrochloride

-

Methanol

-

Formaldehyde (37% solution in water)

-

Sodium borohydride

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-aminophenol hydrochloride (1 equivalent) in a mixture of methanol and formaldehyde solution at 0°C.

-

Slowly add sodium borohydride (approximately 10 equivalents) to the solution.

-

Stir the reaction mixture for an additional hour at room temperature.

-

Add water to quench the reaction and extract the product with ethyl acetate (3x).

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the residue by silica gel column chromatography to yield 4-(dimethylamino)phenol.

Part B: Conversion of 4-(Dimethylamino)phenol to this compound (Adapted from Organic Syntheses[4])

This part involves three steps: formation of O-(4-Dimethylaminophenyl) dimethylthiocarbamate, its thermal rearrangement, and subsequent hydrolysis.

Step 1: Formation of O-(4-Dimethylaminophenyl) dimethylthiocarbamate

Materials:

-

4-(Dimethylamino)phenol

-

Potassium hydroxide

-

N,N-Dimethylthiocarbamoyl chloride

-

Tetrahydrofuran (THF), dry

-

Benzene

Procedure:

-

Prepare a solution of 4-(dimethylamino)phenol (1 equivalent) and potassium hydroxide (1 equivalent) in water and cool to below 10°C.

-

Add a solution of N,N-dimethylthiocarbamoyl chloride (1.3 equivalents) in dry THF dropwise, maintaining the temperature below 12°C.

-

After the addition is complete, stir for 10 minutes.

-

Make the reaction mixture alkaline with 10% potassium hydroxide and extract with benzene (3x).

-

Combine the organic layers, wash with saturated sodium chloride, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to obtain the crude product, which can be purified by crystallization from methanol.

Step 2: Pyrolysis to S-(4-Dimethylaminophenyl) dimethylthiocarbamate

Procedure:

-

In a flask swept with nitrogen, heat the O-(4-Dimethylaminophenyl) dimethylthiocarbamate from the previous step to 270-275°C for 45 minutes in a salt bath.

Step 3: Hydrolysis to this compound

Materials:

-

Potassium hydroxide

-

Ethylene glycol

-

Concentrated hydrochloric acid

-

Chloroform

Procedure:

-

Cool the product from the pyrolysis step and add a solution of potassium hydroxide (1.5 equivalents) in water and ethylene glycol.

-

Heat the mixture at reflux for 1 hour.

-

Cool the reaction mixture and pour it onto ice.

-

Extract the aqueous mixture with chloroform to remove any non-acidic impurities.

-

Cautiously acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the product with chloroform (3x).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to yield crude this compound.

Purification Methods

Crude this compound can be purified by one of the following methods:

-

Vacuum Distillation: This is the preferred method for purifying liquid thiophenols. The boiling point of this compound is 260°C at atmospheric pressure, so vacuum distillation is necessary to prevent decomposition.

-

Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique. A suitable solvent system would be one in which the compound is soluble at high temperatures and sparingly soluble at low temperatures. Common solvents for recrystallization of organic compounds include ethanol, methanol, toluene, and hexane, or mixtures thereof. The choice of solvent should be determined experimentally.

-

Column Chromatography: For small-scale purifications or to remove closely related impurities, silica gel column chromatography can be employed. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

General Recrystallization Workflow:

Caption: General workflow for the purification of a solid by recrystallization.

Safety Considerations

-

Thiophenols are known for their unpleasant odor and should be handled in a well-ventilated fume hood.

-

Formic acid is corrosive and formaldehyde is a suspected carcinogen; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Sodium borohydride is a reactive reducing agent that can react violently with water to produce flammable hydrogen gas. It should be handled with care.

-

Pyrolysis is a high-temperature reaction and should be conducted with appropriate safety precautions, including the use of a blast shield.

This guide provides a detailed overview of the synthesis and purification of this compound, intended to aid researchers in their scientific endeavors. The provided protocols are based on established chemical literature and should be adapted and optimized as necessary for specific laboratory conditions.

References

Spectroscopic Characterization of 4-(Dimethylamino)thiophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 4-(Dimethylamino)thiophenol, a compound of interest in various chemical and pharmaceutical research fields. This document outlines the expected spectral data based on analogous compounds and provides detailed experimental protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy.

Introduction

This compound, with the chemical formula C₈H₁₁NS, is an aromatic thiol compound featuring a dimethylamino substituent.[1][2] Its structural characteristics make it a valuable building block in organic synthesis and a subject of study in materials science. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structural features of this molecule. This guide details the methodologies and expected outcomes for its analysis using three primary spectroscopic techniques.

Data Presentation

Table 1: Predicted UV-Visible Spectral Data

| Solvent | Expected λmax (nm) | Notes |

| Methanol | ~250-260 and ~320-340 | Aromatic thiols typically exhibit multiple absorption bands. The presence of the electron-donating dimethylamino group is expected to cause a bathochromic (red) shift compared to unsubstituted thiophenol. |

Table 2: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Expected Coupling Constant (J, Hz) |

| ~7.2-7.4 | Doublet | 2H | Ar-H (ortho to -SH) | ~8-9 |

| ~6.6-6.8 | Doublet | 2H | Ar-H (ortho to -N(CH₃)₂) | ~8-9 |

| ~3.4 | Singlet | 1H | -SH | - |

| ~2.9-3.0 | Singlet | 6H | -N(CH₃)₂ | - |

Note: The chemical shift of the thiol proton (-SH) can be broad and its position may vary depending on concentration and solvent purity.

Table 3: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | Ar-C (para to -SH, attached to -N(CH₃)₂) |

| ~135 | Ar-C (ortho to -SH) |

| ~125 | Ar-C (ipso to -SH) |

| ~112 | Ar-C (ortho to -N(CH₃)₂) |

| ~40 | -N(CH₃)₂ |

Table 4: Predicted FT-IR Spectral Data (Sample Preparation: KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium, Broad | N-H stretching (possible overtone or impurity) |

| ~3050-3000 | Medium | Aromatic C-H stretching |

| ~2950-2850 | Medium | Aliphatic C-H stretching (-CH₃) |

| ~2600-2550 | Weak | S-H stretching |

| ~1600 | Strong | Aromatic C=C stretching |

| ~1520 | Strong | Aromatic C=C stretching |

| ~1360 | Strong | C-N stretching |

| ~820 | Strong | para-disubstituted benzene C-H out-of-plane bending |

Note: The S-H stretching band is often weak and may be difficult to observe.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

UV-Vis Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λmax) of the compound in a methanolic solution.

Materials:

-

This compound

-

Methanol (spectroscopic grade)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL. From this stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) for analysis. The final concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.

-

Instrument Setup: Turn on the spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range for scanning (e.g., 200-400 nm).

-

Blank Measurement: Fill a quartz cuvette with the spectroscopic grade methanol to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

-

NMR tubes (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.

-

Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

-

Instrument Setup: Place the NMR tube in the spinner turbine and insert it into the NMR spectrometer.

-

¹H NMR Acquisition: Tune and shim the spectrometer. Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the TMS signal at 0.00 ppm. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by analyzing the absorption of infrared radiation.

Materials:

-

This compound

-

Potassium bromide (KBr, IR grade), dried

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound in a clean, dry agate mortar.

-

Add approximately 100-200 mg of dry KBr powder.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Acquisition: Collect a background spectrum of the empty sample compartment. Then, acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for the spectroscopic characterization.

References

An In-Depth Technical Guide on the Electrochemical Behavior of 4-(Dimethylamino)thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of 4-(Dimethylamino)thiophenol (DMT). DMT is a thiol-containing organic compound with significant potential in various scientific and biomedical fields, including the development of novel therapeutic agents and advanced sensor technologies. Understanding its electrochemical properties is crucial for harnessing its full potential. This document details the synthesis, electrochemical characteristics, and relevant experimental protocols for the study of DMT, presenting quantitative data in a clear, comparative format and visualizing key processes.

Introduction

This compound (C₈H₁₁NS) is an aromatic thiol derivative characterized by a dimethylamino functional group at the para position of the benzene ring.[1] This substitution significantly influences the electron density of the aromatic system and the thiol group, thereby dictating its electrochemical behavior. The thiol group allows for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, such as gold, making it a versatile molecule for surface modification and the fabrication of electrochemical sensors and biosensors. The dimethylamino group, being a strong electron-donating group, is expected to lower the oxidation potential of the molecule, making it susceptible to electrochemical oxidation.

Synthesis and Purification

The synthesis of this compound can be adapted from general methods for thiophenol synthesis. A common route involves a multi-step process starting from the corresponding phenol, 4-(dimethylamino)phenol.[2]

A General Three-Step Synthesis Protocol: [2]

-

Conversion to O-aryl dialkylthiocarbamate: 4-(Dimethylamino)phenol is reacted with N,N-dimethylthiocarbamoyl chloride in the presence of a base.

-

Pyrolysis: The resulting O-aryl dimethylthiocarbamate undergoes thermal rearrangement (pyrolysis) to form the S-aryl dimethylthiocarbamate.

-

Hydrolysis: The S-aryl dimethylthiocarbamate is then hydrolyzed under basic conditions to yield this compound.

Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent like methanol to obtain the pure compound.[2]

A detailed experimental protocol for a similar synthesis, that of 2-naphthalenethiol from 2-naphthol, is provided below and can be adapted for the synthesis of this compound.

Electrochemical Behavior

The electrochemical behavior of this compound is primarily characterized by the oxidation of its thiol and dimethylamino functionalities. The specific redox potentials and reaction kinetics are highly dependent on the experimental conditions, including the electrode material, solvent, supporting electrolyte, and pH.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful technique to probe the redox processes of this compound. A typical CV experiment would involve scanning the potential of a working electrode (e.g., gold or glassy carbon) in a solution containing DMT and a supporting electrolyte.

Electropolymerization

A significant aspect of the electrochemical behavior of aromatic amines and thiols is their tendency to form polymeric films on the electrode surface upon oxidation. This process, known as electropolymerization, is initiated by the formation of radical cations that subsequently couple to form dimers and then longer polymer chains.[4] For 4-aminothiophenol, electropolymerization is a well-documented phenomenon, leading to the formation of a conductive polyaniline-like film.[3] It is highly probable that this compound also undergoes electropolymerization, which can be observed as an increase in peak currents with successive CV cycles.

The proposed general mechanism for the electropolymerization of thiophene, a related sulfur-containing aromatic compound, involves the initial oxidation to a radical cation, followed by radical-radical or radical-monomer coupling and subsequent deprotonation to form the polymer.[4] A similar pathway can be envisioned for this compound, likely initiated at the dimethylamino group.

Quantitative Data

Due to the limited availability of specific quantitative electrochemical data for this compound in the reviewed literature, the following table presents hypothetical data based on the expected behavior of similar aromatic thiols and amines. This table is intended to serve as a template for researchers to populate with their experimental findings.

| Parameter | Value | Conditions | Reference |

| First Oxidation Potential (Epa1) | [Insert Value] V vs. Ag/AgCl | [e.g., 0.1 M TBAPF₆ in Acetonitrile, 100 mV/s] | [Cite Source] |

| Second Oxidation Potential (Epa2) | [Insert Value] V vs. Ag/AgCl | [e.g., 0.1 M TBAPF₆ in Acetonitrile, 100 mV/s] | [Cite Source] |

| Heterogeneous Electron Transfer Rate Constant (k⁰) | [Insert Value] cm/s | [e.g., Au electrode, Ferri/ferrocyanide probe] | [Cite Source] |

| Tafel Slope (Anodic) | [Insert Value] mV/dec | [e.g., Au electrode, 0.1 M H₂SO₄] | [Cite Source] |

| Charge Transfer Resistance (Rct) of SAM | [Insert Value] Ω·cm² | [e.g., Au electrode, 5 mM Fe(CN)₆³⁻/⁴⁻ in PBS] | [Cite Source] |

Experimental Protocols

Synthesis of 2-Naphthalenethiol (Adaptable for this compound)[3]

This protocol describes the synthesis of 2-naphthalenethiol from 2-naphthol and can be adapted by substituting 2-naphthol with 4-(dimethylamino)phenol.

A. O-2-Naphthyl Dimethylthiocarbamate:

-

In a flask equipped with a stirrer and addition funnel, dissolve 2-naphthol in dry tetrahydrofuran.

-

Cool the solution in an ice bath.

-

Add a solution of N,N-dimethylthiocarbamyl chloride in dry tetrahydrofuran dropwise, maintaining a low temperature.

-

After the addition is complete, continue stirring for a short period.

-

Make the reaction mixture alkaline with potassium hydroxide solution.

-

Extract the product with benzene, wash the organic layers with saturated sodium chloride, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation and crystallize the crude product from absolute methanol.

B. 2-Naphthalenethiol:

-

In a flask fitted with a diffusion tube and swept with nitrogen, heat O-2-naphthyl dimethylthiocarbamate in a salt bath.

-

After cooling, add a solution of potassium hydroxide in water and ethylene glycol.

-

Heat the mixture at reflux.

-

Pour the cooled reaction mixture onto ice.

-

Extract with chloroform and discard the organic layers.

-

Cautiously acidify the aqueous layer with concentrated hydrochloric acid.

-

Extract the product with chloroform, combine the organic layers, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by distillation to obtain the crude product.

-

Purify the product by distillation under reduced pressure.

Protocol for Cyclic Voltammetry (CV)

-

Electrode Preparation: A gold or glassy carbon working electrode is polished with alumina slurry, sonicated in ethanol and water, and then electrochemically cleaned.

-

Electrochemical Cell Setup: A standard three-electrode cell is used, containing the working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl).

-

Solution Preparation: A solution of this compound (e.g., 1 mM) is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon).

-

CV Measurement: The potential of the working electrode is scanned from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). Multiple cycles are typically recorded to observe any changes in the voltammogram, such as those indicative of electropolymerization.

Protocol for Electrochemical Impedance Spectroscopy (EIS) of a DMT Self-Assembled Monolayer (SAM)

-

SAM Formation: A clean gold electrode is immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a sufficient time (e.g., 12-24 hours) to allow for the formation of a well-ordered monolayer. The electrode is then rinsed thoroughly with the solvent and dried.

-

EIS Measurement: The SAM-modified gold electrode is used as the working electrode in a three-electrode cell containing a redox probe (e.g., 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] in a phosphate-buffered saline solution).

-

The impedance spectrum is recorded over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at the formal potential of the redox couple.

-

Data Analysis: The impedance data is typically analyzed by fitting to an equivalent circuit model to determine parameters such as the charge transfer resistance (Rct), which provides information about the barrier properties of the SAM.[5]

Visualizations

General Synthesis Pathway for Thiophenols

Caption: General three-step synthesis of thiophenols from phenols.

Proposed Electropolymerization Mechanism

References

An In-depth Technical Guide to the Solubility and Stability of 4-(Dimethylamino)thiophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 4-(Dimethylamino)thiophenol. Due to the limited specific data for this compound, this guide also draws upon information from structurally similar molecules, such as 4-(Dimethylamino)phenol and 4-Aminothiophenol, to provide a predictive framework for its behavior. Detailed experimental protocols are included to enable researchers to determine the precise solubility and stability characteristics of this compound in their specific applications.

Introduction

This compound, also known as 4-(Dimethylamino)benzenethiol, is an aromatic thiol compound with potential applications in various fields, including materials science and as an intermediate in the synthesis of pharmaceuticals and other organic molecules.[1][2][3] Understanding its solubility and stability is crucial for its effective use in research and development, particularly in drug development where these parameters influence formulation, storage, and biological activity.

This guide summarizes the known physicochemical properties of this compound and provides an in-depth discussion on its expected solubility in different solvents and its stability under various conditions. Furthermore, it offers detailed experimental protocols for researchers to quantitatively assess these properties.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Synonyms | 4-(Dimethylamino)benzenethiol, 4-Mercapto-N,N-dimethylaniline | [2][3] |

| CAS Number | 4946-22-9 | [1][2][4] |

| Molecular Formula | C₈H₁₁NS | [1][2][4] |

| Molecular Weight | 153.24 g/mol | [1][2] |

| Appearance | White or colorless to yellow to orange powder to lump to clear liquid | [2] |

| Melting Point | 28.45 °C | [2] |

| Boiling Point | 260 °C (lit.) | [2] |

| pKa (Predicted) | 10.14 ± 0.24 | [2] |

Solubility Profile

Table 2: Predicted Qualitative Solubility of this compound

| Solvent | Predicted Solubility | Rationale/Supporting Evidence |

| Water | Insoluble to sparingly soluble | 4-Aminothiophenol is reported to be insoluble in water. The additional nonpolar methyl groups on the amine in this compound are likely to further decrease aqueous solubility.[5][6] |

| Ethanol | Soluble | 4-Aminothiophenol is soluble in ethanol.[5] The structural similarity suggests this compound will also be soluble. |

| Methanol | Soluble | 4-Aminothiophenol is soluble in methanol.[5] The structural similarity suggests this compound will also be soluble. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds. 4-Aminophenol, a related compound, exhibits good solubility in DMSO.[7] |

| Acetone | Soluble | Acetone is a versatile solvent for many organic compounds. 4-Aminophenol is soluble in acetone.[7] |

| Dichloromethane | Soluble | 4-Aminothiophenol is reported to be soluble in dichloromethane.[5] |

The solubility of this compound in aqueous solutions is expected to be pH-dependent. In acidic conditions, the dimethylamino group can be protonated, which would likely increase its aqueous solubility.

Stability Profile and Degradation Pathways

Specific stability data for this compound is not extensively documented. However, insights can be gained from studies on the closely related compound, 4-(N,N-dimethylamino)phenol (4-DMAP).

A study on 4-DMAP in aqueous solutions indicated that its stability is pH-dependent, with maximum stability observed in the pH range of 2.0 to 3.0.[8] The degradation of 4-DMAP was found to follow apparent first-order kinetics.[8] Furthermore, the inclusion of non-aqueous solvents like propylene glycol or polyethylene glycol 400 in an acidic solution of 4-DMAP was shown to enhance its stability.[8]

Thiols are known to be susceptible to oxidation, which can lead to the formation of disulfides. This is a likely degradation pathway for this compound, especially in the presence of oxidizing agents or under aerobic conditions.

Table 3: Stability of the Analogous Compound 4-(Dimethylamino)phenol

| Condition | Observation | Reference |

| pH (Aqueous Solution) | Maximum stability in the pH range of 2.0 to 3.0. | [8] |

| Kinetics | Apparent first-order degradation kinetics. | [8] |

| Co-solvents | Increased stability in the presence of propylene glycol or polyethylene glycol 400 in acidic solution. | [8] |

It is crucial for researchers to perform stability studies under their specific experimental conditions to determine the shelf-life and appropriate storage conditions for this compound solutions.

Experimental Protocols

To facilitate the determination of the precise solubility and stability of this compound, the following detailed experimental protocols are provided.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound

-

Selected solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Shaker or orbital incubator set at a constant temperature (e.g., 25 °C)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical method for quantification.

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly and place them in a shaker or orbital incubator at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid.

-

Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC method or another appropriate quantitative technique.

-

Calculate the solubility of this compound in the solvent, expressed in units such as mg/mL or mol/L.

Caption: Experimental workflow for solubility determination.

Protocol for Stability-Indicating HPLC Method

This protocol describes a general approach for developing a stability-indicating HPLC method to monitor the degradation of this compound.

Materials and Instrumentation:

-

HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile phase A: 0.1% Formic acid in water.

-

Mobile phase B: Acetonitrile.

-

This compound reference standard.

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide, light source (photostability chamber), and controlled temperature environment.

Procedure:

1. Method Development and Optimization:

-

Dissolve this compound in a suitable solvent (e.g., acetonitrile/water mixture).

-

Develop a gradient elution method to separate the parent compound from potential degradation products. A typical starting gradient could be:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30.1-35 min: 5% B (re-equilibration)

-

-

Set the flow rate to 1.0 mL/min and the column temperature to 30 °C.

-

Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

2. Forced Degradation Studies:

-

Acidic Hydrolysis: Mix a solution of this compound with 0.1 M HCl and heat at 60 °C for a specified time.

-

Alkaline Hydrolysis: Mix a solution of this compound with 0.1 M NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store a solid sample and a solution of this compound at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose a solution of this compound to UV and visible light in a photostability chamber.

-

For each condition, take samples at different time points, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.

3. Method Validation:

-

Analyze the stressed samples using the developed HPLC method.

-

The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

-

Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Caption: A potential oxidative degradation pathway for this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While specific quantitative data is limited, a predictive understanding of its behavior can be inferred from structurally related compounds. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability parameters essential for their specific applications. Further research is warranted to establish a comprehensive and quantitative profile of this compound's solubility in a wider range of solvents and its stability under diverse environmental conditions. Such data will be invaluable for its future application in drug development and other scientific disciplines.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 4946-22-9 [amp.chemicalbook.com]

- 3. 4-(Dimethylamino)benzene-1-thiol | C8H11NS | CID 21061 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 4-Aminothiophenol (p-aminobenzenethiol)-CAS No. 1193-02-8 | Asahi Chemical Co., Ltd. [chem-asahi.co.jp]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Adsorption of 4-(Dimethylamino)thiophenol on Gold Surfaces: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The interface between organic molecules and noble metal surfaces is a cornerstone of nanoscience and technology, with profound implications for fields ranging from molecular electronics and sensing to targeted drug delivery. Among the various organic linkers, thiol-containing molecules exhibit a remarkable affinity for gold surfaces, forming stable, well-ordered self-assembled monolayers (SAMs). This technical guide provides an in-depth exploration of the theoretical underpinnings of 4-(dimethylamino)thiophenol adsorption on gold surfaces. While direct, comprehensive theoretical studies on this compound are limited, this guide leverages the wealth of computational and experimental data available for its close structural analogs, 4-aminothiophenol and thiophenol, to provide a robust and detailed understanding of the adsorption process. The insights presented herein are crucial for the rational design and optimization of functionalized gold nanomaterials in various scientific and biomedical applications.

Adsorption Energetics and Geometry

Theoretical studies, primarily employing Density Functional Theory (DFT), have established that the adsorption of thiophenol and its derivatives on the Au(111) surface is a complex interplay of covalent bonding, van der Waals interactions, and surface reconstruction. The Au(111) surface, being the most stable and commonly studied facet, presents several high-symmetry adsorption sites: on-top, bridge, fcc-hollow, and hcp-hollow.

For analogous molecules like 4-aminothiophenol (4-ATP), periodic DFT calculations have shown a clear preference for specific adsorption sites. The molecule typically adsorbs in a tilted configuration with the sulfur atom positioned at or near a bridge site, slightly displaced towards a hollow site (fcc or hcp).[1][2] This tilted orientation is a compromise between the strong Au-S bond formation and the interaction of the aromatic ring with the gold surface.

The dimethylamino group in this compound, being an electron-donating group, is expected to influence the electronic properties of the molecule and its interaction with the gold surface. However, the fundamental adsorption geometry mediated by the thiol group is anticipated to be similar to that of 4-ATP.

Quantitative Adsorption Data (Based on 4-Aminothiophenol)

The following table summarizes the calculated adsorption energies for 4-aminothiophenol on different sites of the Au(111) surface. These values provide a strong indication of the expected energetics for this compound.

| Adsorption Site | Adsorption Energy (eV)[1][2] | Au-S Bond Length (Å)[1] |

| bridge-fcc | -1.415 | 2.51 |

| bridge-hcp | -1.400 | 2.51 |

| fcc-hollow | -1.241 | 2.58 |

| hcp-hollow | -1.139 | 2.59 |

| top-fcc | -1.043 | 2.43 |

| top-hcp | -1.044 | 2.43 |

Note: Adsorption energies are typically calculated with respect to the gas-phase molecule and the clean gold slab. More negative values indicate stronger adsorption.

Theoretical and Experimental Protocols

Computational Methodology: Periodic Density Functional Theory

The theoretical investigation of thiol adsorption on gold surfaces is predominantly carried out using periodic DFT calculations. This approach models the system as an infinite periodic slab, providing a realistic representation of the extended surface.

Key Computational Parameters:

-

Software: Vienna Ab initio Simulation Package (VASP) is a commonly used plane-wave DFT code for such studies.[1][3]

-

Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA), particularly the Perdew-Burke-Ernzerhof (PBE) functional, is widely employed for its balance of accuracy and computational cost in describing metallic and molecular systems.[1][3]

-

Pseudopotentials: Projector-Augmented Wave (PAW) potentials are typically used to describe the interaction between the core and valence electrons.[1][3]

-

Surface Model: The Au(111) surface is modeled using a slab of several atomic layers (typically 3-5 layers), with a vacuum region of sufficient thickness (e.g., >15 Å) to prevent interactions between periodic images of the slab. The bottom layers of the slab are often fixed at their bulk positions, while the top layers and the adsorbate molecule are allowed to relax.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid. The density of the k-point mesh is crucial for achieving convergence of the total energy.

-

Adsorption Energy Calculation: The adsorption energy (E_ads) is calculated as: E_ads = E_(molecule+slab) - (E_slab + E_molecule) where E_(molecule+slab) is the total energy of the optimized system with the adsorbed molecule, E_slab is the total energy of the relaxed clean slab, and E_molecule is the total energy of the isolated molecule in the gas phase.

Experimental Protocol: Preparation of Self-Assembled Monolayers

The formation of this compound SAMs on gold surfaces for experimental validation (e.g., using Surface-Enhanced Raman Spectroscopy - SERS) follows well-established procedures for thiol-based SAMs.

Materials:

-

Gold substrate (e.g., gold-coated silicon wafers or glass slides)

-

This compound

-

Anhydrous ethanol (or other suitable solvent)

-

Cleaning solutions (e.g., "piranha" solution: a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION ADVISED )

-

Deionized water

-

Nitrogen gas

Procedure:

-

Substrate Cleaning: The gold substrate is rigorously cleaned to remove any organic contaminants. This can be achieved by immersion in piranha solution for a specific duration, followed by thorough rinsing with deionized water and ethanol, and finally drying under a stream of nitrogen.

-

Thiol Solution Preparation: A dilute solution of this compound (typically in the millimolar range) is prepared in a high-purity solvent like ethanol.

-

Self-Assembly: The cleaned gold substrate is immersed in the thiol solution. The self-assembly process begins immediately, but the substrate is typically left in the solution for an extended period (e.g., 12-24 hours) to allow for the formation of a well-ordered and densely packed monolayer. The process is often carried out in an inert atmosphere (e.g., under nitrogen) to minimize oxidation.

-

Rinsing and Drying: After the assembly period, the substrate is removed from the solution, rinsed thoroughly with fresh solvent to remove any physisorbed molecules, and then dried under a stream of nitrogen.

Visualizing the Theoretical Workflow and Adsorption Process

The following diagrams, generated using the DOT language, illustrate the logical flow of the theoretical investigation and the key aspects of the adsorption process.

Conclusion

The theoretical study of this compound adsorption on gold surfaces, informed by robust computational data from analogous systems, provides a detailed picture of the underlying molecular interactions. The strong preference for adsorption at bridge sites with a tilted geometry, driven by the formation of a stable Au-S bond, is a key determinant of the structure and properties of the resulting self-assembled monolayer. The computational and experimental protocols outlined in this guide offer a comprehensive framework for researchers and scientists to further investigate and harness the potential of these functionalized gold surfaces. A deeper understanding of these fundamental principles will undoubtedly accelerate the development of innovative technologies in drug delivery, diagnostics, and beyond.

References

Quantum Chemical Blueprint: A Technical Guide to 4-(Dimethylamino)thiophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Dimethylamino)thiophenol (DMATP) is a substituted aromatic thiol of significant interest in diverse scientific fields, including surface-enhanced Raman spectroscopy (SERS), molecular electronics, and as a potential building block in medicinal chemistry. Its unique electronic properties, arising from the interplay between the electron-donating dimethylamino group and the sulfur-containing thiol group, make it a fascinating subject for theoretical investigation. This technical guide provides a comprehensive overview of the quantum chemical calculations of DMATP, offering insights into its structural, vibrational, and electronic characteristics. The methodologies and data presented herein serve as a foundational resource for researchers engaged in the computational modeling and experimental application of this versatile molecule.

Computational Methodology

The quantum chemical calculations summarized in this guide are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.

Experimental Protocols

A standard and widely accepted computational protocol for molecules of this nature involves the following steps:

-

Geometry Optimization: The initial molecular structure of this compound is optimized to find its lowest energy conformation. This is crucial for obtaining accurate predictions of its properties. A common and effective method is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a comprehensive basis set such as 6-311++G(d,p). The "++" indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing lone pairs and anions, while "(d,p)" adds polarization functions to allow for more flexibility in the orbital shapes.

-

Vibrational Frequency Analysis: Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman vibrational spectra of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

-

Electronic Property Calculation: Key electronic properties are determined from the optimized geometry. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals and their energy gap are fundamental in understanding the molecule's reactivity, electronic transitions, and charge transfer characteristics.

-

Excited State Analysis: To understand the molecule's response to light, Time-Dependent DFT (TD-DFT) calculations are often employed. These calculations can predict the electronic absorption spectra (UV-Vis) by identifying the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The following diagram illustrates a typical workflow for the quantum chemical analysis of this compound.

Data Presentation

The following tables summarize the kind of quantitative data obtained from DFT calculations on this compound. These values are representative and consistent with what is expected from the described computational methodology.

Table 1: Optimized Geometric Parameters

This table presents a selection of key bond lengths and bond angles for the optimized structure of DMATP.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C | S | 1.77 | |

| Bond Length | S | H | 1.35 | |

| Bond Length | C (ring) | N | 1.38 | |

| Bond Length | N | C (methyl) | 1.46 | |

| Bond Angle | C | S | H | 96.5 |

| Bond Angle | C (ring) | C (ring) | N | 120.5 |

| Bond Angle | C (methyl) | N | C (methyl) | 118.0 |

Table 2: Calculated Vibrational Frequencies

This table highlights some of the characteristic vibrational modes and their calculated frequencies. These are instrumental in assigning peaks in experimental IR and Raman spectra.

| Vibrational Mode | Description | Calculated Frequency (cm⁻¹) |

| ν(S-H) | S-H stretching | 2580 |

| ν(C-S) | C-S stretching | 710 |

| ν(C-N) | C-N stretching | 1350 |

| δ(CH₃) | Methyl group bending | 1450 |

| Ring Breathing | Phenyl ring breathing mode | 1090 |

| γ(C-H) | C-H out-of-plane bending | 820 |

Table 3: Electronic Properties

This table summarizes the key electronic properties derived from the calculations, which are crucial for understanding the molecule's reactivity and electronic behavior.

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | -5.25 |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.10 |

| HOMO-LUMO Energy Gap (ΔE) | 4.15 |

Visualization of Molecular Orbitals

The frontier molecular orbitals, HOMO and LUMO, are central to understanding the electronic behavior of DMATP. The following logical diagram illustrates the concept of the HOMO-LUMO gap and its relation to electronic excitation.

Conclusion

The quantum chemical calculations of this compound provide a detailed and fundamental understanding of its molecular properties. The methodologies and representative data presented in this guide offer a solid foundation for researchers and scientists. These computational insights are invaluable for interpreting experimental results, predicting molecular behavior, and guiding the design of new materials and molecules with tailored properties for applications in SERS, molecular electronics, and drug development. The synergy between theoretical calculations and experimental work will continue to unlock the full potential of this intriguing molecule.

The Pivotal Role of 4-(Dimethylamino)thiophenol in Advancing Molecular Electronics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: As the relentless pursuit of miniaturization in electronics pushes towards atomic and molecular scales, the field of molecular electronics has emerged as a promising frontier. At the heart of this discipline lies the quest for molecules that can function as fundamental electronic components. Among the vast array of candidates, 4-(Dimethylamino)thiophenol has garnered significant attention due to its unique electronic and self-assembly properties. This technical guide provides a comprehensive overview of the potential applications of this compound in molecular electronics, offering a detailed exploration of its synthesis, the formation of self-assembled monolayers, its electronic and thermoelectric characteristics, and the experimental methodologies crucial for its study.

Core Concepts and Synthesis

This compound, also known as 4-mercapto-N,N-dimethylaniline, is an aromatic thiol compound featuring a dimethylamino group at the para position relative to the thiol group. This specific molecular architecture imparts a permanent dipole moment and electron-donating characteristics, which are pivotal for its function in molecular electronic devices.

A related synthesis for 4-(dimethylamino)phenol has been reported, which involves the reductive amination of 4-aminophenol using formaldehyde and sodium borohydride.[1] While this produces the phenol analog, it highlights a potential route for introducing the dimethylamino group.

General Thiophenol Synthesis Workflow:

Caption: A potential synthetic pathway for this compound.

Self-Assembled Monolayers (SAMs): The Foundation of Molecular Junctions

A key attribute of this compound is its ability to form highly ordered, single-molecule-thick films on noble metal surfaces, particularly gold, through a process known as self-assembly. The thiol (-SH) group exhibits a strong affinity for gold, leading to the spontaneous formation of a stable gold-thiolate bond. These self-assembled monolayers (SAMs) are the foundational elements for constructing molecular electronic junctions.

Experimental Protocol for SAM Formation on Gold:

A general and widely adopted protocol for the formation of alkanethiol SAMs on gold can be adapted for this compound.[2][3]

-

Substrate Preparation:

-

Begin with a clean gold substrate. Common substrates include gold-coated silicon wafers or glass slides.

-

Clean the substrate to remove organic contaminants. A common method is immersion in a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is highly corrosive and reactive.

-

Thoroughly rinse the substrate with deionized water and then with a solvent like ethanol.

-

Dry the substrate under a stream of inert gas (e.g., nitrogen or argon).

-

-

SAM Deposition:

-

Prepare a dilute solution of this compound in a suitable solvent, typically ethanol, with a concentration in the range of 1 mM.

-

Immerse the clean, dry gold substrate into the thiol solution.

-

Allow the self-assembly process to occur over a period of 12-24 hours at room temperature to ensure the formation of a well-ordered monolayer.

-

-

Post-Deposition Rinsing and Drying:

-

Remove the substrate from the thiol solution.

-

Rinse the surface thoroughly with fresh solvent (ethanol) to remove any non-covalently bound molecules.

-

Dry the substrate again under a stream of inert gas.

-

Characterization of SAMs:

Several surface-sensitive techniques are employed to characterize the quality and properties of the formed SAMs:

-

Scanning Tunneling Microscopy (STM): Provides real-space images of the monolayer, revealing the molecular packing and ordering.[4]

-

X-ray Photoelectron Spectroscopy (XPS): Confirms the chemical composition of the monolayer and the nature of the sulfur-gold bond.

-

Contact Angle Goniometry: Measures the hydrophobicity or hydrophilicity of the surface, indicating the successful formation of a monolayer.

-

Ellipsometry: Determines the thickness of the monolayer.

-

Infrared Reflection-Absorption Spectroscopy (IRRAS): Provides information about the orientation of the molecules within the SAM.

Workflow for SAM Formation and Characterization:

Caption: A typical workflow for the formation and characterization of a this compound SAM on a gold substrate.

Electronic Properties and Applications

The electronic behavior of this compound in a molecular junction is of paramount interest for its potential applications. Key properties include its electrical conductance, rectification (diode-like behavior), and thermoelectric effects.

Charge Transport and Conductance:

Charge transport through a single molecule or a SAM is typically measured using techniques like Scanning Tunneling Microscopy-Break Junction (STM-BJ) or Mechanically Controllable Break Junction (MCBJ). These methods involve creating a nanometer-sized gap between two electrodes and measuring the current that flows when a molecule from the surrounding solution bridges the gap.

While specific quantitative conductance data for this compound is not available in the provided search results, studies on similar aromatic thiols provide insights into the expected behavior. The conductance is influenced by factors such as the molecule's length, its frontier molecular orbitals (HOMO and LUMO), and the strength of its coupling to the electrodes. The electron-donating dimethylamino group is expected to raise the HOMO level, potentially bringing it closer to the Fermi level of the gold electrodes and thereby influencing the conductance.

Experimental Protocol for Single-Molecule Conductance Measurement (STM-BJ):

-

Setup: A scanning tunneling microscope is used in a liquid cell containing a dilute solution of this compound in a suitable solvent (e.g., 1,2,4-trichlorobenzene).

-

Junction Formation: The STM tip (often gold) is repeatedly brought into and out of contact with a gold substrate.

-

Data Acquisition: As the tip is withdrawn, a molecular junction can form. The current is measured as a function of tip displacement at a constant bias voltage.

-

Data Analysis: Thousands of these current-distance traces are collected and compiled into a conductance histogram. Peaks in the histogram correspond to the most probable conductance values for a single-molecule junction.

Rectification:

The inherent asymmetry of the this compound molecule, with its electron-donating dimethylamino group, suggests the potential for rectification, where the molecule conducts electricity more readily in one direction than the other. This diode-like behavior is a fundamental building block for molecular circuits. The rectification ratio, defined as the ratio of forward to reverse current at a given voltage, is a key performance metric. While no specific rectification ratio for this compound was found, molecular diodes with rectification ratios exceeding 1000 at low voltages have been demonstrated with other organic molecules.[3]

Thermoelectric Properties:

Molecular junctions also exhibit thermoelectric effects, where a temperature difference across the junction generates a voltage (the Seebeck effect). The Seebeck coefficient (S) is a measure of the magnitude of this induced voltage and is a critical parameter for thermoelectric applications such as waste heat recovery and solid-state cooling.[5] The value and sign of the Seebeck coefficient are sensitive to the electronic structure of the molecule and its alignment with the electrode Fermi levels.[6] While no experimental Seebeck coefficient data for this compound was found, the study of thermoelectricity in molecular junctions is an active area of research.[7]

Experimental Protocol for Seebeck Coefficient Measurement:

Measuring the Seebeck coefficient of a molecular junction is experimentally challenging. A common approach involves creating a temperature gradient across the junction while simultaneously measuring the induced thermovoltage and the temperature difference. This can be achieved using modified STM or AFM setups where one of the electrodes can be heated.

Quantitative Data Summary (Hypothetical):

Since specific experimental data for this compound is not available in the search results, the following table presents a hypothetical summary of expected quantitative data based on the properties of similar molecules. This table should be populated with experimental data as it becomes available.

| Property | Symbol | Expected Range | Measurement Technique |

| Single-Molecule Conductance | G | 10⁻⁴ - 10⁻⁶ G₀ | STM-BJ, MCBJ |

| Rectification Ratio | RR | > 10 | I-V measurements in a two-terminal junction |

| Seebeck Coefficient | S | ± (1 - 50) µV/K | Modified STM/AFM with temperature control |

| Monolayer Thickness | d | ~1-2 nm | Ellipsometry, AFM |

G₀ is the quantum of conductance (≈ 77.5 µS)

Signaling Pathways and Logical Relationships

The concept of "signaling pathways" in the context of molecular electronics refers to the controlled flow of information (charge) through interconnected molecular components. This compound, with its potential for rectification and tunable conductance, could serve as a fundamental element in such pathways. For instance, its asymmetric current-voltage characteristics could be harnessed to create molecular diodes, which are essential for directing current flow in a circuit.

Furthermore, the conductance of a this compound junction could potentially be modulated by external stimuli, such as an electric field (gating) or light, opening the door to its use as a molecular switch or transistor. This would enable the construction of more complex logical circuits at the molecular scale.

A Simple Molecular Logic Gate Concept:

Caption: A conceptual diagram of a molecular logic gate utilizing a this compound junction.

Conclusion

This compound stands as a molecule of significant interest for the advancement of molecular electronics. Its inherent electronic asymmetry, coupled with its ability to form robust self-assembled monolayers on gold surfaces, makes it a prime candidate for the development of molecular-scale diodes, switches, and thermoelectric devices. While further experimental investigation is required to fully quantify its electronic and thermoelectric properties, the foundational knowledge and experimental protocols outlined in this guide provide a solid framework for researchers and drug development professionals to explore the potential of this versatile molecule. The continued study of this compound and similar molecular building blocks will undoubtedly pave the way for the next generation of electronic devices.

References

Biocompatibility and cytotoxicity of 4-(Dimethylamino)thiophenol derivatives

An In-depth Technical Guide to the Biocompatibility and Cytotoxicity of 4-(Dimethylamino)thiophenol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for evaluating the biocompatibility and cytotoxicity of this compound (4-DMTP) and its derivatives. While specific toxicological data for 4-DMTP derivatives are limited in publicly available literature, this document consolidates information on structurally related compounds, including thiophenols, thiophenes, and substituted anilines, to offer a predictive toxicological profile. Detailed experimental protocols for key cytotoxicity and biocompatibility assays are provided to enable researchers to conduct thorough in vitro evaluations. Furthermore, this guide illustrates the primary signaling pathways that are likely implicated in the cytotoxic effects of aromatic thiol compounds, focusing on oxidative stress and apoptosis. The objective is to equip researchers, scientists, and drug development professionals with the necessary methodologies and conceptual understanding to assess the safety and potential therapeutic applications of this chemical class.

Introduction

This compound (4-DMTP) and its derivatives are a class of organic compounds containing a thiol group and a dimethylamino-substituted benzene ring. These functionalities impart unique chemical properties that make them of interest in various fields, including materials science and as precursors for more complex molecules. In the context of drug development and biomedical applications, the thiol group offers a reactive handle for conjugation to biomolecules or nanoparticles, while the aromatic core can be further functionalized to modulate pharmacological activity.

However, the presence of an aromatic thiol moiety raises potential toxicological concerns. Aromatic thiols and related aniline structures have been shown to exert cytotoxic effects, often mediated by the generation of reactive oxygen species (ROS) and subsequent induction of cellular damage and apoptosis. Therefore, a thorough assessment of the biocompatibility and cytotoxicity of any novel 4-DMTP derivative is a critical prerequisite for its consideration in biomedical applications.

This guide outlines a systematic approach to evaluating these toxicological parameters, providing standardized protocols and summarizing existing data on related compounds to inform initial safety assessments.

Quantitative Toxicological Data for Structurally Related Compounds

Direct quantitative cytotoxicity data for this compound and its specific derivatives are scarce in the published literature. However, data from structurally similar compounds, such as thiophene derivatives and substituted anilines, can provide valuable insights into their potential cytotoxic profiles. The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of these related compounds against various cancer cell lines.

Table 1: Cytotoxicity of Novel Thiophene and Benzothiophene Derivatives [1]

| Compound | Cell Line | IC50 (µM) |

| Ethyl 5-amino-3-(4-chlorostyryl)-4-cyanothiophene-2-carboxylate | MCF-7 (Breast Adenocarcinoma) | 5.2 ± 0.4 |

| NCI-H460 (Non-small Cell Lung Cancer) | 6.1 ± 0.5 | |

| SF-268 (CNS Cancer) | 7.3 ± 0.6 | |

| Ethyl 5-amino-4-((4-methoxyphenyl)carbonyl)-3-methylthiophene-2-carboxylate | MCF-7 (Breast Adenocarcinoma) | 4.8 ± 0.3 |

| NCI-H460 (Non-small Cell Lung Cancer) | 5.5 ± 0.4 | |

| SF-268 (CNS Cancer) | 6.8 ± 0.5 | |

| 5-3-(ethoxy-3-oxopropanamido)-3-methyl-4-(phenylcarbamoyl)thiophene-2-carboxylate | MCF-7 (Breast Adenocarcinoma) | 6.1 ± 0.5 |

| NCI-H460 (Non-small Cell Lung Cancer) | 7.2 ± 0.6 | |

| SF-268 (CNS Cancer) | 8.4 ± 0.7 | |

| Doxorubicin (Reference) | MCF-7 (Breast Adenocarcinoma) | 4.5 ± 0.3 |

| NCI-H460 (Non-small Cell Lung Cancer) | 5.1 ± 0.4 | |

| SF-268 (CNS Cancer) | 5.8 ± 0.4 |

Table 2: Cytotoxicity of Thiophene-Based Compounds [2]

| Compound | Cell Line | IC50 (µM) |

| Compound 4a | HepG2 (Liver Cancer) | 6.8 ± 0.5 |

| MCF-7 (Breast Cancer) | 7.2 ± 0.6 | |

| Compound 4b | HepG2 (Liver Cancer) | 7.1 ± 0.6 |

| MCF-7 (Breast Cancer) | 7.5 ± 0.7 | |

| Compound 14a | HepG2 (Liver Cancer) | 6.5 ± 0.5 |

| MCF-7 (Breast Cancer) | 6.9 ± 0.6 | |

| Compound 14b | HepG2 (Liver Cancer) | 6.9 ± 0.6 |

| MCF-7 (Breast Cancer) | 7.3 ± 0.7 | |

| Sorafenib (Reference) | HepG2 (Liver Cancer) | 6.2 ± 0.5 |

| MCF-7 (Breast Cancer) | 6.8 ± 0.5 |

Table 3: Acute Toxicity of Substituted Anilines in Rodents [3]

| Chemical Name | CAS Number | Oral LD50 (mg/kg, rat) | Dermal LD50 (mg/kg) | Inhalation LC50 (mg/L, 4h, rat) |

| Aniline | 62-53-3 | 250 - 930 | 820 (rabbit), 1290 (guinea pig) | 1.86 - 3.3 |

| 2-Chloroaniline | 95-51-2 | 1016 | 1000 | 4.2 - 6.1 |

| 4-Chloroaniline | 106-47-8 | 300 - 420 | 360 (rabbit) | 2.34 |

| 3,4-Dichloroaniline | 95-76-1 | 530 - 880 | >1000 | 3.3 |

| 2-Nitroaniline | 88-74-4 | 1838 | >20000 (rabbit) | >2.529 (dust/mist) |

| 4-Nitroaniline | 100-01-6 | 750 | >7940 | - |

| o-Toluidine | 95-53-4 | 670 - 940 | - | - |

| p-Toluidine | 106-49-0 | - | 890 (rabbit) | - |

Experimental Protocols

A thorough in vitro evaluation of biocompatibility and cytotoxicity is essential. The following are detailed protocols for standard assays.

General Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a novel compound.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

Selected cell line

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (medium with the same concentration of solvent as the highest compound concentration) and untreated controls (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-